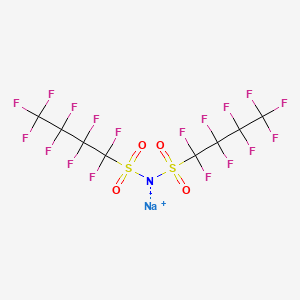

Bis(nonafluorobutanesulfonyl)imide Sodium Salt

Description

Properties

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIRUZKPVZNREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18NNaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129135-86-0 | |

| Record name | Sodium Bis(nonafluorobutanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(nonafluorobutanesulfonyl)imide Sodium Salt typically involves the reaction of nonafluorobutanesulfonyl fluoride with ammonia to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydroxide to yield the sodium salt. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through recrystallization or other separation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis(nonafluorobutanesulfonyl)imide Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.

Complexation Reactions: The compound can form complexes with various metal ions, which is useful in catalysis and materials science.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while complexation reactions can produce metal-sulfonyl complexes.

Scientific Research Applications

Battery Technology

One of the primary applications of bis(nonafluorobutanesulfonyl)imide sodium salt is as an electrolyte additive in lithium-ion and sodium-ion batteries. Its presence enhances thermal stability and ionic conductivity, which are critical for improving battery performance.

- Electrolyte Performance : Research indicates that incorporating this compound into battery electrolytes can significantly enhance their ionic conductivity, leading to better charge-discharge efficiency and longer cycle life .

Catalysis

The compound's ability to form stable complexes with metal ions makes it useful in various catalytic processes. It has been investigated for its role in promoting reactions involving transition metals, which can be beneficial for synthesizing complex organic molecules.

- Complexation Reactions : The sulfonyl groups in this compound facilitate the formation of metal-sulfonyl complexes, enhancing the selectivity and efficiency of catalytic reactions.

Materials Science

In materials science, this compound is utilized in developing advanced materials with high thermal stability and chemical resistance.

- Composite Materials : The compound is incorporated into polymer matrices to improve their thermal properties, making them suitable for high-performance applications .

Biological Research

Recent studies have explored the biological activity of this compound, particularly its interactions with proteins and potential therapeutic applications.

- Protein Stability : It has been shown to enhance the stability of certain enzymes, suggesting potential uses in biocatalysis and pharmaceutical formulations .

Electrochemical Applications

A study conducted by Ferreira et al. (2022) demonstrated that this compound improves the stability and performance of lithium-ion batteries by enhancing ionic conductivity.

| Study | Focus | Key Findings |

|---|---|---|

| Ferreira et al. (2022) | Battery Performance | Enhanced ionic conductivity leads to improved battery efficiency. |

| MDPI Review (2024) | Electrolyte Applications | Significant improvements in electrolyte stability when using this compound. |

Toxicological Assessments

Research published by TCI Chemicals (2024) highlighted safety concerns associated with this compound, identifying severe skin burns and eye damage as significant hazards. This emphasizes the need for proper handling protocols when working with this compound.

Mechanism of Action

The mechanism of action of Bis(nonafluorobutanesulfonyl)imide Sodium Salt involves its ability to stabilize ionic species and enhance the conductivity of electrolytes. The sulfonyl groups in the compound can interact with metal ions, forming stable complexes that facilitate various chemical processes. This interaction is crucial in applications like battery technology, where the compound helps improve the performance and safety of the batteries.

Comparison with Similar Compounds

Table 1: Key Properties of Bis(sulfonyl)imide Sodium Salts

Key Observations :

- Thermal Stability: The thermal resilience of bis(nonafluorobutanesulfonyl)imide sodium salt (>300°C) surpasses NaFSI (~250°C) and NaPF₆ (~200°C) but is slightly lower than NaTFSI (~350°C) due to differences in fluorinated chain length and anion rigidity .

- Ionic Conductivity: NaFSI exhibits the highest conductivity (2.0–2.5 mS/cm) owing to its smaller anion size and weaker ion-pairing, whereas the bulkier nonafluorobutanesulfonyl groups in the target compound reduce mobility, yielding lower conductivity (~0.3–0.5 mS/cm) .

Electrochemical Performance

Table 2: Electrochemical Behavior in Sodium-Ion Batteries

Key Observations :

- SEI Formation: NaFSI facilitates robust solid-electrolyte interphase (SEI) layers due to its fluorine-rich decomposition products, whereas this compound generates less effective SEI, leading to moderate capacity retention .

- Oxidative Stability : NaTFSI outperforms others at high voltages (>4.5 V) due to its trifluoromethyl groups, while the target compound’s stability is comparable to NaPF₆ .

Industrial and Environmental Considerations

- Environmental Impact: Highly fluorinated salts like bis(nonafluorobutanesulfonyl)imide raise concerns about persistence in ecosystems, though their thermal stability reduces flammability risks .

Biological Activity

Bis(nonafluorobutanesulfonyl)imide sodium salt (commonly referred to as sodium bis(nonafluorobutanesulfonyl)imide or NaNFSI) is a fluorinated ionic liquid that has gained attention due to its unique properties and potential applications in various fields, including electrochemistry and biochemistry. This article provides a detailed overview of its biological activity, focusing on its interactions with biological systems, toxicity, and potential therapeutic applications.

- Molecular Formula : C8F18NNaO4S2

- Molecular Weight : 603.172 g/mol

- CAS Number : 129135-86-0

- Physical Form : Crystalline powder, white color

Biological Activity Overview

The biological activity of sodium bis(nonafluorobutanesulfonyl)imide is influenced by its chemical structure, particularly the presence of fluorinated groups which can affect solubility and reactivity in biological environments. Recent studies have explored its interaction with proteins and cells, revealing both beneficial and adverse effects.

1. Protein Interactions

Research has indicated that sodium bis(nonafluorobutanesulfonyl)imide can interact with various proteins, affecting their stability and activity. For example:

- Lysozyme Stability : Studies show that NaNFSI can enhance the stability of lysozyme in aqueous solutions, potentially improving its enzymatic activity under certain conditions .

- Cytotoxicity : The compound exhibits cytotoxic effects at high concentrations, necessitating careful consideration in its application .

2. Toxicological Profile

The toxicological profile of sodium bis(nonafluorobutanesulfonyl)imide suggests that it can cause severe skin burns and eye damage upon contact. The hazard statements associated with this compound indicate a need for protective measures when handling it in laboratory settings .

Case Study 1: Enhanced Protein Delivery Systems

A study investigated the use of NaNFSI in protein delivery systems. The findings suggested that the ionic liquid could facilitate the encapsulation of proteins, improving their solubility and bioavailability. This is particularly relevant for therapeutic proteins that require stable delivery mechanisms .

Case Study 2: Electrochemical Applications

In electrochemical applications, sodium bis(nonafluorobutanesulfonyl)imide has been explored as an electrolyte additive in lithium-ion batteries. Its unique properties enhance ionic conductivity and stability, making it a promising candidate for improving battery performance .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Ferreira et al. (2022) | Protein interactions | NaNFSI enhances lysozyme stability; potential for improved enzymatic activity. |

| MDPI Review (2024) | Electrolyte applications | NaNFSI improves ionic conductivity in battery systems; enhances performance metrics. |

| TCI Chemicals (2024) | Toxicology | Identified severe skin burns and eye damage as significant hazards; emphasizes safety precautions. |

Q & A

Q. What are the methodological considerations for synthesizing Bis(nonafluorobutanesulfonyl)imide Sodium Salt with high purity?

Synthesis typically involves anion exchange from the potassium salt (e.g., via metathesis in polar aprotic solvents like acetonitrile). Key parameters include solvent selection, stoichiometric control, and purification via recrystallization or chromatography. Impurities like residual halides or unreacted precursors must be monitored using ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers characterize the structural and thermal stability of this compound?

Combined techniques are essential:

- Structural analysis : NMR to confirm fluorinated sulfonyl groups; FTIR for sulfonimide (S–N–S) stretching modes.

- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds (commonly >300°C for perfluorinated sulfonimides).

- Crystallinity : X-ray diffraction (XRD) to identify polymorphic forms .

Q. What experimental protocols ensure accurate solubility measurements in non-aqueous solvents?

Use gravimetric or UV-Vis methods in anhydrous conditions. Pre-dry solvents (e.g., molecular sieves) and conduct trials in gloveboxes to avoid humidity. Report solubility in molality units (mol/kg) to account for solvent density variations. Compare results with computational predictions using Hansen solubility parameters .

Q. What are common pitfalls in electrochemical applications of this sodium salt, and how can they be mitigated?

Electrode passivation due to anion decomposition is a key challenge. Mitigation strategies include:

- Voltage window optimization : Cyclic voltammetry (CV) to identify stable potential ranges.

- Additive incorporation : Use vinylene carbonate or fluoroethylene carbonate in electrolyte formulations to stabilize interfaces .

Advanced Research Questions

Q. How does this compound enhance ion transport in solid-state electrolytes compared to lithium analogues?

The larger sodium ion radius reduces lattice energy, improving mobility in polymer matrices (e.g., PEG-PPO block copolymers). Electrochemical impedance spectroscopy (EIS) reveals lower activation energies (~0.2–0.3 eV) compared to Li salts. Pair distribution function (PDF) analysis can correlate ion dissociation with conductivity .

Q. What methodologies resolve contradictions in reported conductivity data for this salt in ionic liquids?

Discrepancies often arise from trace water or impurities. Standardize protocols:

Q. How can mechanistic studies elucidate its role in CO2_22 capture via supported ionic liquid membranes (SILMs)?

Use operando FTIR or Raman spectroscopy to track CO adsorption on sulfonimide anions. Compare with DFT calculations (e.g., binding energies at sulfur centers). Membrane performance metrics (e.g., permeance vs. selectivity) should be correlated with anion-CO interaction strengths .

Q. What strategies improve batch-to-batch consistency in large-scale synthesis for reproducible research outcomes?

Implement process analytical technology (PAT):

Q. How do computational models predict its solvation behavior in mixed-solvent systems?

Molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) can model ion-pair dissociation in solvents like DME:EC mixtures. Validate predictions with pulsed-field gradient NMR for diffusion coefficient measurements .

Q. What interdisciplinary approaches address its environmental persistence in catalytic applications?

Life-cycle assessment (LCA) combined with advanced oxidation process (AOP) studies:

- Degradation pathways : Use LC-MS/MS to identify breakdown products under UV/HO treatment.

- Toxicity profiling : Daphnia magna acute toxicity tests for ecotoxicological risk assessment .

Methodological Guidance

- Theoretical framing : Anchor studies in coordination chemistry (e.g., Hard-Soft Acid-Base theory for cation-anion interactions) .

- Data validation : Cross-validate experimental results with multiple techniques (e.g., DSC and XRD for phase transitions) .

- Reproducibility : Adopt FAIR data principles—detail solvent lot numbers, drying protocols, and instrument calibration in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.